Résolvine E1

Vue d'ensemble

Description

La résolvine E1 est un médiateur lipidique spécialisé pro-résolutif dérivé de l'acide eicosapentaénoïque oméga-3. Elle joue un rôle crucial dans la résolution de l'inflammation et possède de puissantes actions anti-inflammatoires et pro-résolutives. La this compound est générée pendant la phase de résolution de l'inflammation et est impliquée dans divers processus physiologiques, notamment la régulation de l'activité des leucocytes et l'agrégation plaquettaire .

Applications De Recherche Scientifique

La résolvine E1 possède un large éventail d'applications en recherche scientifique, notamment :

Chimie : La this compound est étudiée pour ses propriétés chimiques uniques et son potentiel en tant que médiateur lipidique bioactif.

Biologie : Elle joue un rôle important dans la régulation des réponses immunitaires et de l'inflammation, ce qui en fait un composé précieux en recherche immunologique.

Médecine : La this compound a un potentiel thérapeutique dans le traitement des maladies inflammatoires, des affections cardiovasculaires et de la régénération tissulaire. .

5. Mécanisme d'action

La this compound exerce ses effets par l'intermédiaire de plusieurs cibles moléculaires et voies :

Régulation des leucocytes : La this compound module l'activité des leucocytes en réduisant l'expression des molécules d'adhésion et en inhibant le recrutement des leucocytes dans les tissus enflammés.

Agrégation plaquettaire : Elle inhibe sélectivement l'agrégation plaquettaire en bloquant les récepteurs spécifiques impliqués dans l'activation plaquettaire.

Voies de signalisation : La this compound active des voies de signalisation telles que CREB, mTOR et Src-FAK, favorisant la prolifération et la migration cellulaires pendant la réparation tissulaire.

Polarisation des macrophages : Elle favorise la polarisation des macrophages vers un phénotype anti-inflammatoire, améliorant la résolution de l'inflammation.

Mécanisme D'action

Target of Action

Resolvin E1 (RvE1) is an endogenous lipid mediator derived from omega-3 eicosapentaenoic acid (EPA) that targets various cells, including neutrophils, dendritic cells, macrophages, and platelets . It also interacts with the ChemR23 receptor, which is expressed on M1/M2 macrophages, conventional cDC1/cDC2, NK, and lymphoid subsets .

Mode of Action

RvE1 has unique counterregulatory actions that inhibit polymorphonuclear leukocyte (PMN) transendothelial migration . It also acts as an effective inhibitor of leukocyte infiltration, dendritic cell migration, and IL-12 production .

Biochemical Pathways

RvE1 plays a crucial role in the resolution of inflammation by promoting anti-inflammatory responses, including increased neutrophil spherocytosis and macrophage production of IL-10 . It also promotes wound repair by increasing cellular proliferation and migration through activation of signaling pathways including CREB, mTOR, and Src-FAK . Additionally, RvE1-triggered activation of the small GTPase Rac1 leads to increased intracellular reactive oxygen species (ROS) production, cell–matrix adhesion, and cellular protrusions at the leading edge of migrating cells .

Pharmacokinetics

It is known that rve1 is locally produced in response to intestinal mucosal injury . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of RvE1.

Result of Action

RvE1 has been shown to have a potent protective effect against leukocyte-mediated tissue damage and excessive proinflammatory gene expression in the pathogenesis of inflammatory diseases . It also promotes wound repair by increasing cellular proliferation and migration . In addition, RvE1 can restore inflammation-induced mitochondrial dysfunction, characterized by a decrease in mitochondrial respiration and membrane potential, as well as an imbalance of mitochondrial fission and fusion .

Action Environment

The action of RvE1 is influenced by the inflammatory environment. For instance, RvE1 is produced in response to intestinal mucosal injury . Furthermore, RvE1’s anti-inflammatory and pro-resolving actions are particularly effective in the context of acute inflammation . .

Analyse Biochimique

Biochemical Properties

Resolvin E1 is involved in various biochemical reactions that contribute to its anti-inflammatory and pro-resolving actions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 15-hydroxyprostaglandin dehydrogenase, which converts Resolvin E1 to its oxo product, representing a mode of inactivation . Additionally, Resolvin E1 interacts with the receptor ChemR23, which mediates its anti-inflammatory effects by modulating immune cell recruitment and promoting the resolution of inflammation . Resolvin E1 also influences the activity of small GTPases such as Rac1, which plays a role in regulating cell-matrix adhesion and cellular migration .

Cellular Effects

Resolvin E1 exerts significant effects on various cell types and cellular processes. It has been shown to promote the resolution of inflammation by stopping leukocyte recruitment and enhancing phagocytosis . In intestinal epithelial cells, Resolvin E1 promotes wound repair by increasing cellular proliferation and migration through the activation of signaling pathways such as CREB, mTOR, and Src-FAK . Additionally, Resolvin E1 influences gene expression by modulating the production of pro-inflammatory cytokines and enhancing the expression of anti-inflammatory mediators . It also affects cellular metabolism by regulating the production of reactive oxygen species and promoting cell-matrix adhesion .

Molecular Mechanism

The molecular mechanism of Resolvin E1 involves several key interactions and pathways. Resolvin E1 binds to the receptor ChemR23, leading to the activation of downstream signaling pathways that promote the resolution of inflammation . It also interacts with the enzyme 15-hydroxyprostaglandin dehydrogenase, which converts Resolvin E1 to its inactive oxo form . Additionally, Resolvin E1 modulates the activity of small GTPases such as Rac1, which regulates cell-matrix adhesion and cellular migration . These interactions collectively contribute to the anti-inflammatory and tissue-protective effects of Resolvin E1.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Resolvin E1 have been observed to change over time. Resolvin E1 is locally produced in response to tissue injury and inflammation, and its levels increase during the resolution phase of inflammation . The stability and degradation of Resolvin E1 are influenced by its interactions with enzymes such as 15-hydroxyprostaglandin dehydrogenase, which converts it to its inactive oxo form . Long-term effects of Resolvin E1 on cellular function have been observed in in vitro and in vivo studies, where it promotes tissue repair and reduces inflammation .

Dosage Effects in Animal Models

The effects of Resolvin E1 vary with different dosages in animal models. In studies using a pulp injury model in rats, Resolvin E1 was found to reduce necrosis and promote tissue repair at specific dosages . Higher dosages of Resolvin E1 have been associated with enhanced anti-inflammatory effects and improved tissue regeneration . Excessive dosages may lead to adverse effects, highlighting the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

Resolvin E1 is synthesized from eicosapentaenoic acid through a series of enzymatic reactions. The process begins with the 18R hydroperoxidation of eicosapentaenoic acid, catalyzed by aspirin-acetylated cyclooxygenase-2 . This is followed by further enzymatic modifications that result in the formation of Resolvin E1. The metabolic pathways involving Resolvin E1 also include its conversion to inactive oxo products by the enzyme 15-hydroxyprostaglandin dehydrogenase . These pathways play a crucial role in regulating the levels and activity of Resolvin E1 in the body.

Transport and Distribution

Resolvin E1 is transported and distributed within cells and tissues through various mechanisms. It is generated at the local site of inflammation and acts locally to exert its effects . Resolvin E1 interacts with cell surface receptors such as ChemR23, which mediate its transport and distribution within tissues . Additionally, Resolvin E1 can be encapsulated in synthetic targeted polymeric nanoparticles for localized delivery to specific tissues, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of Resolvin E1 is critical for its activity and function. Resolvin E1 has been shown to activate small GTPases such as Rac1, which are involved in regulating cell-matrix adhesion and cellular migration . The localization of Resolvin E1 to specific cellular compartments is influenced by its interactions with receptors and enzymes. For example, its interaction with ChemR23 and 15-hydroxyprostaglandin dehydrogenase plays a role in directing its activity to specific cellular sites .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La résolvine E1 est synthétisée à partir de l'acide eicosapentaénoïque par une série de réactions enzymatiques. L'étape initiale implique la conversion de l'acide eicosapentaénoïque en acide 18-hydroxy-eicosapentaénoïque par l'action de la lipoxygénase. Cet intermédiaire est ensuite converti en this compound par une série de réactions d'oxydation et de réduction .

Méthodes de production industrielle : La production industrielle de la this compound implique l'extraction de l'acide eicosapentaénoïque de sources marines, suivie de sa conversion enzymatique en this compound. Le processus nécessite un contrôle précis des conditions réactionnelles, notamment la température, le pH et les concentrations enzymatiques, pour garantir un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La résolvine E1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son activité biologique et sa stabilité.

Réactifs et conditions courants:

Oxydation : Les enzymes lipoxygénases sont couramment utilisées pour oxyder l'acide eicosapentaénoïque en acide 18-hydroxy-eicosapentaénoïque.

Réduction : Les réactions de réduction ultérieures impliquent l'utilisation de réductases spécifiques pour convertir les intermédiaires en this compound.

Substitution : La this compound peut subir des réactions de substitution avec d'autres médiateurs lipidiques pour former des composés bioactifs.

Principaux produits formés : Le principal produit formé à partir de ces réactions est la this compound elle-même, qui présente de puissantes propriétés anti-inflammatoires et pro-résolutives .

Comparaison Avec Des Composés Similaires

La résolvine E1 fait partie d'une famille de médiateurs pro-résolutifs spécialisés, notamment la résolvine D1, la protectine D1 et la marésine 1. Ces composés partagent des propriétés anti-inflammatoires et pro-résolutives similaires, mais diffèrent par leurs structures moléculaires et leurs activités biologiques spécifiques .

Résolvine D1 : Dérivée de l'acide docosahexaénoïque, la résolvine D1 a des effets anti-inflammatoires similaires, mais cible différents récepteurs et voies.

Protectine D1 : Également dérivée de l'acide docosahexaénoïque, la protectine D1 est impliquée dans la neuroprotection et la résolution de l'inflammation dans les tissus nerveux.

La this compound est unique en raison de ses actions spécifiques sur les leucocytes et les plaquettes, ce qui en fait un composé précieux pour les thérapies anti-inflammatoires ciblées.

Activité Biologique

Resolvin E1 (RvE1), a specialized pro-resolving lipid mediator derived from eicosapentaenoic acid (EPA), plays a crucial role in the resolution of inflammation and tissue repair. This article explores the biological activity of RvE1, including its mechanisms, effects on various cell types, and potential therapeutic applications based on recent research findings.

RvE1 exerts its biological effects primarily through its interaction with specific receptors, notably ChemR23. This interaction initiates a cascade of cellular responses that promote anti-inflammatory actions and tissue protection. Key mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : RvE1 suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are critical in maintaining inflammatory responses .

- Enhancement of Phagocytosis : RvE1 facilitates the clearance of apoptotic cells and pathogens by promoting macrophage phagocytosis .

- Regulation of Immune Cell Activity : RvE1 modulates the functions of various immune cells, including dendritic cells and T cells, thereby influencing the adaptive immune response .

Biological Effects

The diverse biological activities of RvE1 can be summarized as follows:

- Anti-inflammatory Effects : RvE1 significantly reduces neutrophil infiltration in inflamed tissues, thereby promoting resolution .

- Tissue Repair : RvE1 enhances reparative processes in various tissues. For example, it has been shown to accelerate pulp repair in dental tissues by promoting dentin formation and reducing inflammation .

- Neuroprotective Effects : In models of traumatic brain injury, RvE1 has demonstrated the ability to preserve motor and cognitive functions .

Research Findings

Recent studies have provided valuable insights into the biological activity of RvE1:

Case Study 1: Oocyte Quality Improvement

In a study examining 80 follicular fluid samples, higher levels of RvE1 were associated with better oocyte quality. The findings suggest that RvE1 may serve as a predictive biomarker for reproductive success.

Case Study 2: Dental Pulp Repair

A study focused on dental pulp tissues demonstrated that topical application of RvE1 reduced necrosis rates and enhanced reparative dentin formation. The results indicate that RvE1 effectively regulates inflammation during pulp healing.

Propriétés

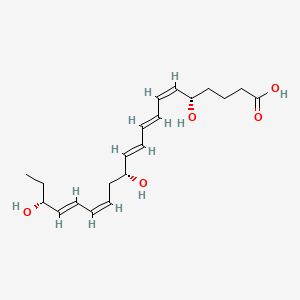

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPOCGPBAIARAV-OTBJXLELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348065 | |

| Record name | Resolvin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552830-51-0 | |

| Record name | Resolvin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552830510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resolvin E1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resolvin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESOLVIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GND3JH08JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.